

Statistical Analysis of CRM197 Combination Studies

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Compound of Interest

Compound Name: CL-197
CAS No.: 1030595-07-3
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CRM197 in combination with other therapeutic agents, supported by experimental data from preclinical and clinical studies. CRM197 is a non-toxic mutant of diphtheria toxin that functions as an inhibitor of Heparin-Binding Epidermal Growth Factor-like growth factor (HB-EGF), a molecule implicated in cancer progression.

Data Presentation: A Comparative Overview of CRM197 Combination Efficacy

The following tables summarize the quantitative data from key combination studies involving CRM197, offering a clear comparison of their anti-tumor effects.

Table 1: Clinical Efficacy of EGF-CRM197 Vaccine in Advanced Solid Tumors

Parameter	Good Antibody Responders (GAR)	Super Good Antibody Responders (sGAR)	p-value
Median Progression-Free Survival (PFS) in Lung Cancer Patients	2.10 months	4.83 months	0.0018
Median Overall Survival (OS) in Lung Cancer Patients	10.67 months	Not Reached	-
Data from a Phase I clinical trial of a recombinant EGF-CRM197 therapeutic cancer vaccine ^{[1][2]} .			

Table 2: Preclinical Efficacy of CRM197 in Combination with Paclitaxel in Ovarian Cancer

Treatment Group	Cell Proliferation Inhibition	Enhancement of Apoptosis	In Vivo Tumor Growth Inhibition
Paclitaxel alone	Baseline	Baseline	Baseline
CRM197 alone	Moderate Inhibition	Moderate Enhancement	Moderate Inhibition
Paclitaxel + CRM197	Synergistic Inhibition	Synergistic Enhancement	Synergistic Inhibition

Qualitative summary based on a study in SKOV3 ovarian cancer cells and xenograft models, which reported synergistic effects without specifying exact percentages in the abstract[3].

Table 3: Preclinical Efficacy of CRM197 in Combination with VCAM-1 shRNA in Glioblastoma

Treatment Group	Inhibition of Cell Proliferation	Inhibition of Migration & Invasion	Promotion of Apoptosis
CRM197 alone	Significant	Significant	Significant
shRNA-VCAM-1 alone	Significant	Significant	Significant
CRM197 + shRNA-VCAM-1	Enhanced Inhibition	Enhanced Inhibition	Enhanced Promotion

Findings from a study on U87 and U251 human glioblastoma cells, indicating additive inhibitory effects[4].

Table 4: Preclinical Efficacy of CRM197 in Combination with Anticancer Agents in Gastric Cancer

Combination Treatment	Effect on Apoptosis	In Vivo Antitumor Effect
CRM197 + 5-FU	Significantly Enhanced	Not Reported
CRM197 + Cisplatin	Significantly Enhanced	Not Reported
CRM197 + Paclitaxel	Significantly Enhanced	Synergistic

Results from a study in gastric cancer cell lines, highlighting the synergistic effect with paclitaxel[5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. EGF-CRM197 Phase I Clinical Trial Protocol

- Study Design: A multi-center, non-randomized, open, dose-escalation Phase I clinical trial involving 16 patients with advanced solid tumors[1].
- Dosing Regimen: Patients were administered subcutaneous injections of EGF-CRM197 at dosages of 0.4 mg, 0.8 mg, and 1.6 mg. The treatment schedule consisted of an immune induction phase (once a week for 4 consecutive weeks) followed by booster vaccinations (once every 4 weeks)[1].
- Safety Evaluation: Safety was assessed one week after the immune induction phase. Adverse events were graded according to CTCAE 4.03[1].
- Efficacy Assessment: Efficacy was evaluated based on Progression-Free Survival (PFS) and Overall Survival (OS). Antibody response was measured to categorize patients as Good Antibody Responders (GAR) or Super Good Antibody Responders (sGAR)[1][2].

2. CRM197 and Paclitaxel Combination in Ovarian Cancer Protocol

- Cell Lines and Culture: Human ovarian cancer cell line SKOV3 was used. Cells were cultured in appropriate media and conditions[3].
- Apoptosis Assay: Apoptosis was evaluated by assessing the activation of JNK and p38 MAPK, and the inhibition of ERK and Akt signaling pathways through Western blotting[3].
- In Vivo Xenograft Model: SKOV3 cells, including those overexpressing HB-EGF, were xenografted into mice. The mice were then treated with paclitaxel, CRM197, or a combination of both to assess anti-tumor effects[3].

3. CRM197 and VCAM-1 shRNA Combination in Glioblastoma Protocol

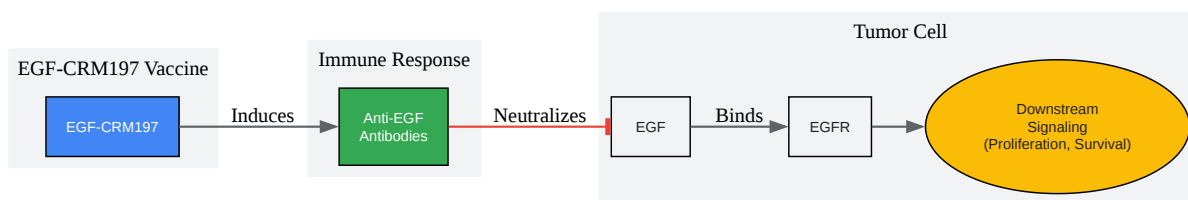
- Cell Lines: U87 and U251 human glioblastoma cells were utilized[4].
- Treatment: Cells were treated with CRM197 at a concentration of 10 µg/ml. VCAM-1 expression was silenced using shRNA interference technology[4].
- Functional Assays:
 - Cell Viability: Assessed using the CCK8 assay.

- Migration and Invasion: Evaluated using Transwell assays.
- Apoptosis: Measured by Annexin V-PE/7-AAD staining[4].
- Mechanism of Action Analysis: Activation of caspases (3, 8, 9), activity of matrix metalloproteinases (MMP-2/9), and expression of phosphorylated Akt (p-Akt) were determined[4].

Mandatory Visualizations

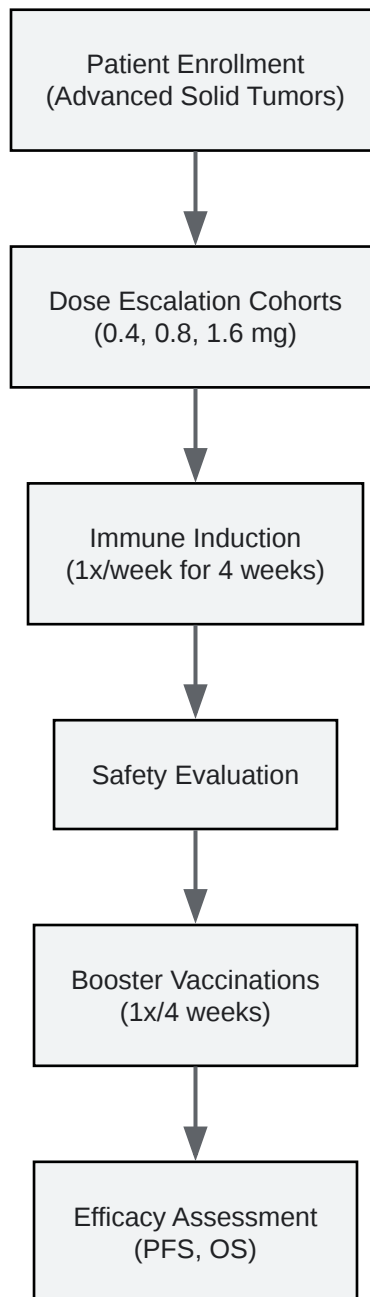
Signaling Pathways and Experimental Workflows

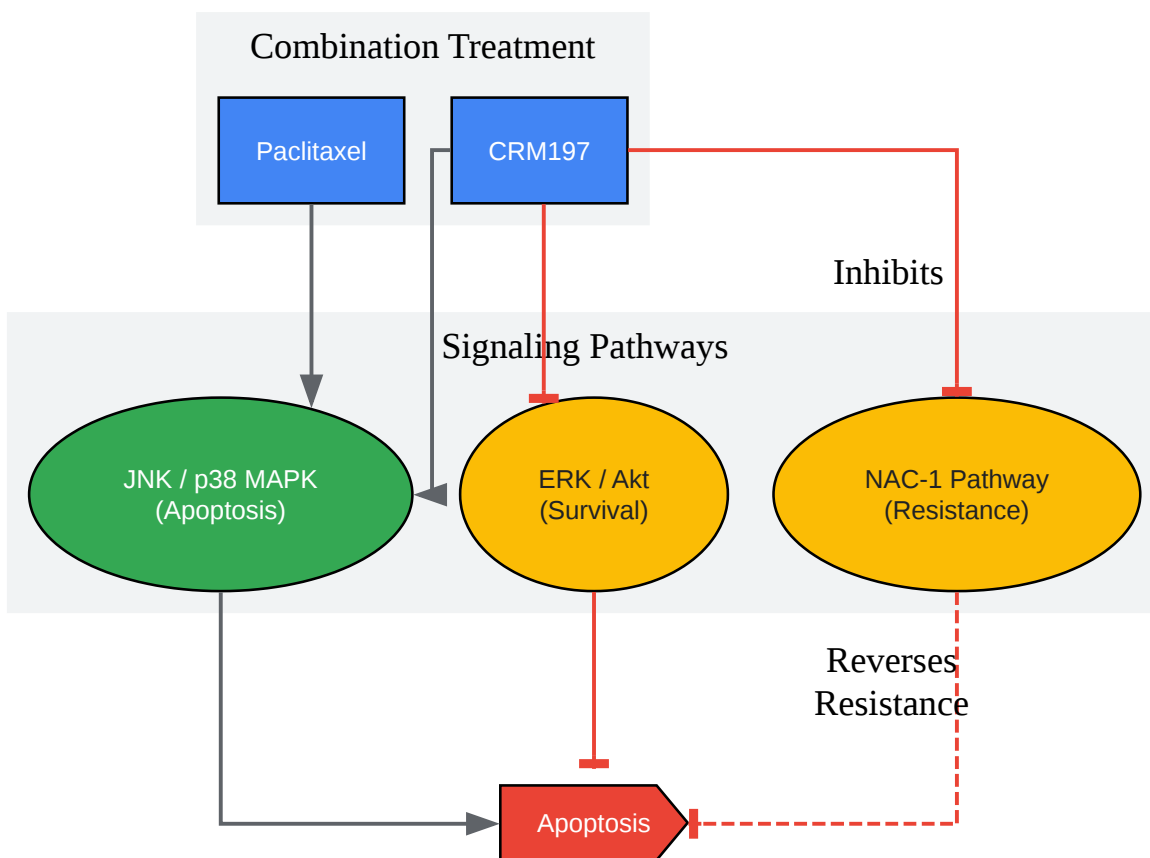
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in the CRM197 combination studies.



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Caption: EGF-CRM197 vaccine induces anti-EGF antibodies, inhibiting EGFR signaling.





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- [2. A Novel Combined Conjugate Therapeutic Cancer Vaccine, Recombinant EGF-CRM197, in Patients With Advanced Solid Tumors: A Phase I Clinical Study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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- [6. HB-EGF inhibition in combination with various anticancer agents enhances its antitumor effects in gastric cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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